
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione, also known as CP-94,253, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound is known to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione acts as a selective antagonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation. By blocking the dopamine D3 receptor, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione can modulate dopamine neurotransmission and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects in various animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior and self-administration of drugs of abuse such as cocaine and heroin. In addition, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to increase locomotor activity and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one limitation of using 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects in animal models.
Zukünftige Richtungen
There are several future directions for the research on 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One area of interest is the potential use of this compound as a therapeutic agent for Parkinson's disease. Studies have shown that the dopamine D3 receptor is involved in the regulation of motor function, and 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione may be able to modulate this pathway to improve symptoms of Parkinson's disease. Another area of interest is the potential use of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione as a radioligand for imaging the dopamine D3 receptor in vivo. This could provide valuable insight into the role of this receptor in various neurological disorders. Finally, further research is needed to optimize the pharmacological properties of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione and improve its potency and selectivity for the dopamine D3 receptor.
Synthesemethoden
The synthesis of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with cyclopentylmethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound's high affinity for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders. In addition, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Eigenschaften
IUPAC Name |
6-(cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-13-9(7-11(15)14(2)12(13)16)8-17-10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWHWNJGZOOJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)
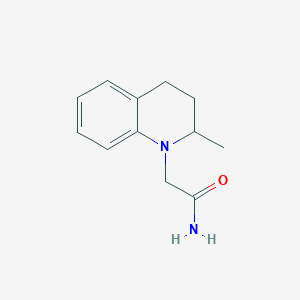
![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
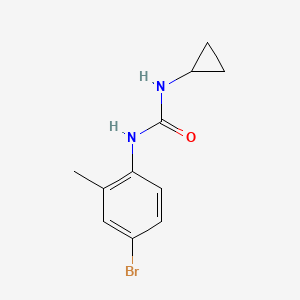
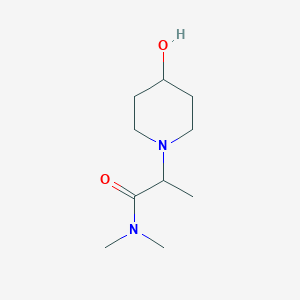
![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)




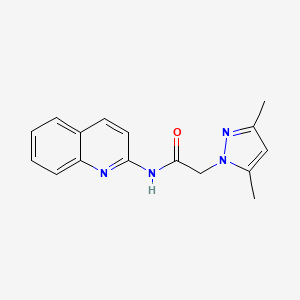
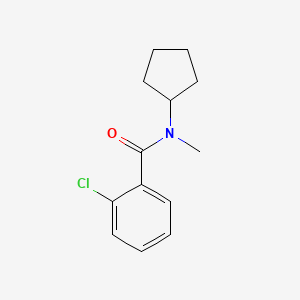
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)